molecular formula C17H24O2 B8555480 2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-1-methoxy-3,5,5,8,8-pentamethyl- CAS No. 89780-06-3

2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-1-methoxy-3,5,5,8,8-pentamethyl-

Cat. No.: B8555480
CAS No.: 89780-06-3
M. Wt: 260.4 g/mol
InChI Key: WPUPOYSDTDHCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-1-methoxy-3,5,5,8,8-pentamethyl- is a useful research compound. Its molecular formula is C17H24O2 and its molecular weight is 260.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-1-methoxy-3,5,5,8,8-pentamethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-1-methoxy-3,5,5,8,8-pentamethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89780-06-3

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

1-methoxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalene-2-carbaldehyde

InChI

InChI=1S/C17H24O2/c1-11-9-13-14(15(19-6)12(11)10-18)17(4,5)8-7-16(13,2)3/h9-10H,7-8H2,1-6H3

InChI Key

WPUPOYSDTDHCGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C=O)OC)C(CCC2(C)C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Formylation. 1-Methoxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene (50 g, 0.2155 mol) was added to a stirred mixture of hexamethylenetetramine (31.4 g, 0.224 mol) and trifluoroacetic acid (250 mL) at 35°-40° C., under a nitrogen atmosphere. The stirred reaction mixture was heated to 85°-90° C. and maintained at this temperature for 1.5 h. Trifluoroacetic acid was removed by distillation and the residue was poured onto an ice-water mixture (800 mL). The mixture was then stirred for 0.5 h, neutralized with a 10% sodium carbonate solution, and the product extracted with benzene (2×150 mL). The combined extracts were washed with brine (50 mL) and dried (Na2SO4). The solvent was then removed by distillation and the residue crystallized from hexane to provide 2-formyl-1-methoxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene (14 g), mp 78° C. GLC purity 100%. 1H-NMR (CDCl3) δ10.39 (1H, s), 6.93 (1H, s), 3.86 (3H, s), 2.49 (3H, s), 1.63 (4H, s), 1.39 (6H, s), 1.37 (6H, s), 13C-NMR (CDCl3) δ192.1 (1C, d), 165.4 (1C, s), 153.5 (1C, s), 138.3 (1C, s), 135.8 (1C, s), 125.8 (2C, s, d), 66.1 (1C, q) 38.1 (1C, t), 35.3 (1C, s), 34.8 (1C, t), 34.3 (1C, s), 31.7 (2C, q), 29.8 (2C, q), 20.8 (1C, q). IR (melt) 1245, 1682 cm-1, MS (m/e) 260 (M+, 20.8), 246 (18.7), 245 (100.0), 141 (12.3), 128 (13.2), 115 (13.0).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Methylation. A solution of sodium hydroxide (0.98 g, 0.0244 mol) in water (24 mL) was added in one portion to a solution of 2-formyl-1-hydroxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene (3 g, 0.0122 mol), dimethyl sulfate (3.07 g, 0.0244 mol) and Adogen 464* (0.56 g) in methylene dichloride (48 mL). The mixture was stirred vigorously at 38°-40° C. for 4 h. After cooling, the organic layer was separated, washed with brine (3×20 mL) and dried (Na2SO4). The solvent was removed by distillation and the residue was distilled to yield 2-formyl-1-methoxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene (3a), (2.5 g), mp 78° C. (from hexane), GLC purity 99.7%, exhibiting the expected spectral data.
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
2-formyl-1-hydroxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

1-Methoxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene (50 g, 0.2155 mol) was added to a stirred mixture of hexamethylenetetramine (31.4 g, 0.224 mol) and trifluoroacetic acid (250 mL) at 35°-40° C., under a nitrogen atmosphere. The stirred reaction mixture was heated to 85°-90° C. and maintained at this temperature for 1.5 h. Trifluoroacetic acid was removed by distillation and the residue was poured onto an ice-water mixture (800 mL). The mixture was then stirred for 0.5 h, neutralized with a 10% sodium carbonate solution and the product extracted with benzene (2×150 mL). The combined extracts were washed with brine (50 mL) and dried (Na2SO4). The solvent was then removed by distillation and the residue crystallized from hexane to provide 1-methoxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxaldehyde (14 g), mp 78° C., GLC purity 100%, exhibiting the expected spectral data.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

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